(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid
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Overview
Description
Synthesis Analysis
The synthesis of such complex organic molecules often involves multiple steps and various chemical reactions. Unfortunately, specific synthesis methods for this compound were not found in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of this compound was not found in the search results .Scientific Research Applications
Phenolic Acids and Conjugates Biological Activities and Applications
Phenolic acids, including compounds structurally related to (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid, exhibit a wide range of biological activities. A key example is p-Coumaric acid and its conjugates, which have been extensively studied for their antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. These compounds show potential in mitigating diseases like diabetes, obesity, hyperlipidemia, and gout. Conjugation significantly enhances the biological activities of phenolic acids, although the puzzle of high biological activity with low absorption remains. This highlights the importance of understanding the bioavailability and bioaccessibility of these compounds for potential therapeutic applications (Pei et al., 2016).
Advanced Oxidation Processes for Degradation of Environmental Contaminants Advanced Oxidation Processes (AOPs) are critical in addressing water scarcity and environmental pollution by recalcitrant compounds. Studies on AOPs, including those that could involve compounds structurally similar to this compound, have focused on treating acetaminophen from aqueous mediums, revealing various kinetics, mechanisms, and by-products. This area of research contributes to our understanding of environmental detoxification technologies and the potential role of similar compounds in enhancing degradation pathways, thereby helping to mitigate environmental and health risks (Qutob et al., 2022).
Spin Label Amino Acids in Peptide Studies The use of spin label amino acids, such as TOAC, in peptide studies has provided insights into peptide synthesis, backbone dynamics, and secondary structure. While TOAC is specifically mentioned, research in this area underscores the broader utility of structurally unique amino acids in biochemical research. These studies facilitate the investigation of peptide interactions with membranes, proteins, and nucleic acids, leveraging techniques like EPR spectroscopy and NMR, highlighting the potential of incorporating structurally unique amino acids into peptides for advanced biophysical and biochemical studies (Schreier et al., 2012).
Betalains Chemistry and Biochemistry
Betalains are nitrogen-containing plant pigments that exhibit a range of biological activities. Research into their chemistry, biosynthesis, and biological roles, including antioxidant and anti-inflammatory effects, parallels the study of phenolic acids like this compound. Understanding the structural basis of betalains' activities could inform the development of novel compounds with enhanced biological functions (Khan & Giridhar, 2015).
Mechanism of Action
Target of Action
The primary targets of the compound (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid are currently unknown. This compound is a biochemical used in proteomics research
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-4-(2-ethoxyanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLJDWSZXZERU-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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